molecular formula C27H29NO5 B11388466 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(2-methoxybenzyl)acetamide

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B11388466
M. Wt: 447.5 g/mol
InChI Key: FVSLOOARHZMXJL-UHFFFAOYSA-N
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Description

2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with a unique structure that combines elements of furochromen and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furochromen core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring system.

    Introduction of tert-butyl and dimethyl groups: These groups are introduced through alkylation reactions using tert-butyl halides and methyl halides in the presence of strong bases.

    Attachment of the acetamide moiety: This step involves the reaction of the furochromen derivative with an acetamide precursor, often under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(2-methoxyphenyl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halides and strong bases or acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(2-methoxyphenyl)methyl]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-acetic acid
  • **2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide

Uniqueness

What sets 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(2-methoxyphenyl)methyl]acetamide apart is its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C27H29NO5/c1-15-11-21-24(25-23(15)19(14-32-25)27(3,4)5)16(2)18(26(30)33-21)12-22(29)28-13-17-9-7-8-10-20(17)31-6/h7-11,14H,12-13H2,1-6H3,(H,28,29)

InChI Key

FVSLOOARHZMXJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CC=C3OC)C)C4=C1C(=CO4)C(C)(C)C

Origin of Product

United States

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